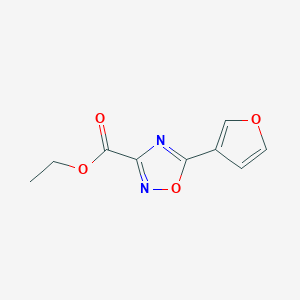
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to an ethanol backbone, with an isopropylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone Hydrochloride
- 1-(3,5-Dimethoxyphenyl)heptan-1-one
Uniqueness
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is unique due to its specific structural features, such as the presence of both the 3,5-dimethoxyphenyl group and the isopropylamino substituent. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9,13-15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVOHIPSQYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656489 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804428-42-0 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1386592.png)
![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)

![[4-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B1386596.png)




![6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1386607.png)

![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)

